molecular formula C6H3BrFNO B595454 3-Bromo-5-fluoroisonicotinaldehyde CAS No. 1227573-02-5

3-Bromo-5-fluoroisonicotinaldehyde

Cat. No.: B595454
CAS No.: 1227573-02-5
M. Wt: 203.998
InChI Key: ZGYWTNJGTMRSDK-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Halogenated pyridines, or halopyridines, are essential building blocks in the synthesis of complex organic molecules. cymitquimica.com Their importance is rooted in the versatility of the carbon-halogen (C-Hal) bond, which serves as a reactive handle for a multitude of chemical transformations. chemscene.com Synthetic chemists utilize these compounds extensively to construct the core structures of numerous biologically active agents, including drugs and pesticides. chemscene.comjwpharmlab.com

The pyridine ring itself is an electron-deficient system, which makes direct halogenation via traditional electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. cymitquimica.comchemscene.com Consequently, significant research has been dedicated to developing milder and more selective methods for producing these valuable intermediates. cymitquimica.comjwpharmlab.com Strategies often involve multi-step sequences or the use of specialized reagents to achieve the desired regioselectivity for chlorination, bromination, and fluorination. cymitquimica.comsynthonix.com The ability to install a halogen at a specific position on the pyridine ring is crucial, as it dictates the subsequent bond-forming reactions used to build molecular complexity. chemscene.com

Significance of Bromine and Fluorine Substituents in Pyridine Scaffolds

The presence of both bromine and fluorine on a pyridine ring, as seen in 3-Bromo-5-fluoroisonicotinaldehyde, offers a distinct set of advantages for synthetic design. These two halogens exhibit different chemical reactivities, allowing for selective or sequential reactions.

The bromine atom is well-suited for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemicalbook.com This enables the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and development. ambeed.com

Conversely, the fluorine atom imparts unique properties to the molecule. clearsynth.com Due to its high electronegativity and small size, fluorine can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While the C-F bond is generally strong, it can participate in nucleophilic aromatic substitution, particularly when the ring is activated by other electron-withdrawing groups. chemicalbook.com This dual functionality makes bromo-fluoro-substituted pyridines powerful and versatile scaffolds.

Contextualization of this compound within Heterocyclic Chemistry

This compound (also known as 3-bromo-5-fluoropyridine-4-carbaldehyde) is a trifunctional heterocyclic compound. It incorporates the aldehyde group, a bromine atom, and a fluorine atom on a pyridine core. This specific arrangement of functional groups makes it a highly valuable intermediate for synthesizing more complex molecules. The aldehyde group at the 4-position provides a reactive site for nucleophilic additions and condensations, for example, to form imines or hydrazones. bldpharm.com

The synthesis of this specific compound has been documented, making it an accessible building block for research purposes. One reported method involves the directed ortho-metalation of 3-bromo-5-fluoropyridine (B183902). The process uses a strong base like lithium diisopropylamide (LDA) at low temperatures to deprotonate the pyridine ring at the 4-position, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group. sigmaaldrich.com

Synthesis of this compound

This table summarizes a documented laboratory-scale synthesis. sigmaaldrich.com

Starting MaterialReagentsProductYield
3-Bromo-5-fluoropyridine1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF)This compound60.3%

Research Trajectories and Unexplored Potentials of this compound

While this compound is available as a chemical building block, its specific applications in the synthesis of final target molecules are not yet widely reported in peer-reviewed literature, highlighting its unexplored potential. The compound's trifunctional nature suggests several clear research trajectories.

Its primary potential lies in its use as a scaffold in medicinal chemistry for the rapid generation of compound libraries. The three distinct functional groups could be addressed in a stepwise fashion to create a diverse set of derivatives for structure-activity relationship (SAR) studies. For instance:

The aldehyde could be converted into an amine via reductive amination or an alkene via a Wittig reaction.

The bromine atom could subsequently be used in a cross-coupling reaction to introduce a variety of aryl, heteroaryl, or alkyl groups.

This strategic, sequential functionalization would allow researchers to systematically explore the chemical space around the pyridine core, making this compound a promising starting point for discovering new bioactive compounds.

Chemical Compound Data

Properties of this compound

This table presents key identifiers and physical properties for the compound.

PropertyValueSource(s)
CAS Number 1227573-02-5
Molecular Formula C₆H₃BrFNO synthonix.com
Molecular Weight 204.00 g/mol synthonix.com
IUPAC Name 3-bromo-5-fluoropyridine-4-carbaldehyde
Physical Form Solid cymitquimica.com
InChI Key ZGYWTNJGTMRSDK-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWTNJGTMRSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700088
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227573-02-5
Record name 3-Bromo-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-fluoropyridine-4-carbaldehyde
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Synthetic Methodologies and Reaction Pathways of 3 Bromo 5 Fluoroisonicotinaldehyde

Precursor Synthesis and Functionalization Strategies

The synthesis of 3-Bromo-5-fluoroisonicotinaldehyde is often achieved through a multi-step process that begins with the synthesis and subsequent modification of simpler pyridine (B92270) precursors. This approach allows for the controlled, stepwise introduction of the required functional groups.

Synthesis of Halogenated Pyridine Building Blocks (e.g., 3-Bromo-5-fluoropyridine) as Precursors

The cornerstone of many synthetic routes is the preparation of a correctly halogenated pyridine scaffold. 3-Bromo-5-fluoropyridine (B183902) is a primary precursor, and its synthesis can be accomplished through several methods.

One common strategy involves the direct bromination of 5-fluoropyridine. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen directs the regioselectivity of the electrophilic substitution. The reaction can be performed using standard brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS).

An alternative approach is the transformation of an amino group via a Sandmeyer-type reaction. For instance, the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) has been achieved by treating 5-chloro-3-fluoropyridin-2-amine with sodium nitrite (B80452) in the presence of hydrobromic acid. chemicalbook.com A similar strategy could be envisioned for 3-bromo-5-fluoropyridine starting from a corresponding aminopyridine.

Furthermore, patent literature describes the synthesis of related building blocks, such as 2-methoxy-3-bromo-5-fluoropyridine. google.com This process starts with 2-methoxy-5-aminopyridine, which first undergoes diazotization and subsequent fluorination using a reagent like tetrafluoroboric acid. google.com The resulting 2-methoxy-5-fluoropyridine is then selectively brominated to yield the final product. google.com These examples showcase the versatility of manipulating substituents on the pyridine ring to produce highly functionalized intermediates.

Table 1: Selected Synthetic Routes to Halogenated Pyridine Precursors

Starting Material Reagents Product
5-Fluoropyridine 1. N-Bromosuccinimide (NBS) 3-Bromo-5-fluoropyridine
5-Chloro-3-fluoropyridin-2-amine 1. HBr 2. NaNO₂ 2-Bromo-5-chloro-3-fluoropyridine chemicalbook.com

Preparation of Substituted Isonicotinic Acid Derivatives

Once the 3-bromo-5-fluoropyridine core is obtained, the next step often involves introducing a carboxyl group at the 4-position to form 3-bromo-5-fluoroisonicotinic acid. While specific literature detailing this exact transformation is sparse, standard organometallic methods are highly applicable.

A plausible and widely used method is the halogen-metal exchange followed by carboxylation. 3-Bromo-5-fluoropyridine can be treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. This would selectively deprotonate the C4 position, which is activated by the adjacent nitrogen and fluorine atoms. The resulting organolithium intermediate can then be quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired 3-bromo-5-fluoroisonicotinic acid.

Alternatively, oxidation of a pre-existing group at the C4 position, such as a methyl or hydroxymethyl group, provides another route to the carboxylic acid.

Introduction of the Aldehyde Functional Group via Advanced Oxidation or Reduction Methods

With 3-bromo-5-fluoroisonicotinic acid or its derivatives in hand, the final step is the introduction of the aldehyde functionality. This can be achieved through either controlled reduction of the carboxylic acid derivative or oxidation of the corresponding alcohol.

Reduction Methods: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), an ester (e.g., a methyl or ethyl ester), or a Weinreb amide. These derivatives can then be reduced to the aldehyde using specific reducing agents. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can selectively reduce esters or Weinreb amides to aldehydes, minimizing over-reduction to the alcohol.

Oxidation Methods: An alternative pathway involves the oxidation of (3-bromo-5-fluoropyridin-4-yl)methanol. uni.lu This precursor alcohol can be oxidized using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are well-suited for the oxidation of primary alcohols, particularly benzylic or heteroaromatic ones, to aldehydes with high efficiency and minimal side reactions. pipzine-chem.com

Table 2: Plausible Methods for Aldehyde Introduction

Precursor Method Key Reagents Product
3-Bromo-5-fluoroisonicotinic acid ester Reduction 1. DIBAL-H This compound

Derivatization of Hydroxy Groups in Related Compounds

In the context of multi-step syntheses, the derivatization of hydroxyl groups, such as in (3-bromo-5-fluoropyridin-4-yl)methanol, is a critical strategy. uni.lu This is typically done to protect the hydroxyl group while other chemical modifications are performed on the molecule.

The hydroxyl group of pyridyl methanols is reactive and can undergo esterification or etherification. pipzine-chem.com Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers, or acetate (B1210297) esters, can be readily installed. These protecting groups are chosen based on their stability to the reaction conditions planned for subsequent steps and the ease of their eventual removal. For example, protecting the hydroxymethyl group would be essential before attempting a cross-coupling reaction at the bromine position to prevent unwanted side reactions. The hydroxyl group in a related compound, 3-bromo-5-fluorophenol, is known to be suitable for reactions like Mitsunobu and nucleophilic substitutions, highlighting the reactivity of such functional groups in halogenated aromatic systems. ossila.com

Direct Synthetic Routes to this compound

As an alternative to the functionalization of pre-formed rings, modern synthetic methods allow for the direct construction of the substituted pyridine core.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Ring Construction

Advanced synthetic methodologies enable the construction of highly substituted pyridine rings in a single, convergent step. Palladium-catalyzed reactions have been developed for the synthesis of multi-substituted pyridines from acyclic precursors. rsc.orgacs.org

One such strategy involves the palladium(II)-catalyzed reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes. acs.org This process is believed to proceed via an electrophilic C-H alkenylation of the oxime, followed by a subsequent aza-6π-electrocyclization to form the pyridine ring. rsc.org By carefully selecting the starting unsaturated oxime and alkene components, it is theoretically possible to construct a pyridine ring with the desired 3-bromo-5-fluoro-4-formyl substitution pattern, or a precursor that can be easily converted to it. While a specific application of this method for the synthesis of this compound is not documented, it represents a modern and potentially efficient approach to this class of compounds. These methods complement traditional approaches and offer novel pathways to complex heterocyclic structures. acs.org

Metal-Mediated Functionalization of Halogenated Pyridines

The introduction of the aldehyde group onto a pre-halogenated pyridine ring is a critical step in the synthesis of this compound. Metal-mediated processes are pivotal for such transformations, offering pathways for the formylation of aryl halides. One notable approach involves a synergistic catalytic system utilizing silver(I) and samarium metal. This system facilitates the formylation of aryl bromides using N,N-dimethylformamide (DMF) as both a solvent and a formyl source. bohrium.comresearchgate.net The reaction proceeds effectively for a variety of brominated substrates, including those with electron-donating or -withdrawing groups, and has been successfully applied to brominated heterocycles. bohrium.com

In a typical procedure, the reaction is conducted by combining samarium powder, a silver(I) salt like silver nitrate (B79036) (AgNO₃), and an additive such as potassium iodide (KI) in DMF at room temperature. bohrium.comresearchgate.net The aryl bromide precursor is then added to this mixture. The cooperative catalysis between the transition metal and the samarium reagent demonstrates excellent performance for this C-C bond formation. bohrium.com

Another strategy for functionalizing halogenated pyridines involves the regiospecific displacement of a halide using organometallic reagents. For instance, a patented method describes the cross-coupling of Grignard reagents with halopyridines, mediated by nickel catalysts featuring phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). google.com This technique allows for the selective formation of a carbon-carbon bond at the position of the displaced halogen, which could be adapted for introducing a protected formyl group. google.com

The table below summarizes representative conditions for the metal-mediated formylation of aryl bromides, a reaction type applicable to the synthesis of this compound.

Catalyst SystemReagentsSolventTemperatureSubstrate ScopeRef
Sm/AgNO₃/KIAryl Bromide, DMFDMFRoom Temp.Various aryl & heteroaryl bromides bohrium.com
NiCl₂(dppe)Grignard ReagentEther/THFLow Temp.3-bromo-5-chloro-pyridines google.com

Regioselective Bromination and Fluorination Techniques

Achieving the precise 3-bromo-5-fluoro substitution pattern on the isonicotinaldehyde scaffold requires highly regioselective halogenation methods. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh conditions that can lead to mixtures of regioisomers. nih.govnih.gov

A novel and highly effective strategy for the 3-selective halogenation of pyridines involves a temporary dearomatization through a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.orgnsf.gov This "one-pot" protocol utilizes a modified Zincke reaction, where the pyridine is first activated, typically with triflic anhydride (B1165640) (Tf₂O), and then opened with an amine to form acyclic azatriene intermediates known as Zincke imines. nih.govchemrxiv.org These intermediates behave like polarized alkenes and undergo facile and highly regioselective halogenation with electrophilic halogen sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. nih.govnsf.gov Subsequent ring-closure, often promoted by heating with ammonium (B1175870) acetate, regenerates the aromatic pyridine ring, now halogenated at the 3-position. nsf.gov This method has been successfully applied to a diverse set of pyridines, including those found in complex pharmaceuticals. nih.gov

Direct fluorination of pyridines is notoriously challenging. However, the introduction of fluorine can often be accomplished by starting with a pre-functionalized ring, such as a fluorinated benzene (B151609) derivative, and constructing the pyridine ring around it. Alternatively, nucleophilic aromatic substitution (SₙAr) on a suitably activated pyridine precursor can be employed.

Alternative Reaction Pathways and Novel Synthetic Approaches

Beyond the methods described above, other innovative strategies have emerged for the functionalization of pyridine rings. One such approach for C3-formylation proceeds via streptocyanine intermediates. nih.gov This one-pot, multistep strategy combines aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to efficiently synthesize nicotinaldehyde derivatives, offering a direct route to the target aldehyde functionality at the desired position. nih.gov

The Zincke imine pathway, primarily discussed for halogenation, also represents a novel synthetic approach that fundamentally alters the reactivity of the pyridine ring to achieve otherwise difficult transformations. nih.govchemrxiv.org By converting the electron-deficient heterocycle into a reactive alkene-like intermediate, it opens avenues for various electrophilic additions beyond just halogenation.

Furthermore, patented methods for the synthesis of related halo-benzaldehydes provide insight into alternative reagent systems. For example, a method for producing 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes an aqueous system of sodium bromide and hydrochloric acid, with sodium hypochlorite (B82951) solution as the oxidizing agent to generate the electrophilic bromine in situ. google.com While developed for a benzene system, such catalyst-free, green chemistry approaches could potentially be adapted for pyridine scaffolds.

Reaction Mechanisms and Mechanistic Studies of this compound Formation

The formation of this compound involves complex reaction mechanisms that are highly dependent on the chosen synthetic route. While specific studies on this exact molecule are not prevalent, mechanistic investigations into the functionalization of related pyridine systems provide significant insights.

For the 3-selective halogenation via Zincke imines, experimental and computational studies have shown that the nature of the halogen electrophile can alter the selectivity-determining step of the reaction. nih.govnsf.gov This highlights the nuanced interplay of electronic and steric factors within the acyclic intermediate that governs the final regiochemical outcome.

In metal-mediated reactions, the mechanism often involves oxidative addition, transmetalation, and reductive elimination steps, typical of cross-coupling cycles. In the case of phosphine-mediated halogenation of pyridines activated as phosphonium (B103445) salts, computational studies suggest a stepwise SₙAr pathway where the elimination of the phosphine is the rate-determining step. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of pyridine functionalization are critical for understanding reaction feasibility and optimizing conditions. The inherent aromatic stability of the pyridine ring creates a significant activation energy barrier for many reactions, particularly electrophilic substitutions. nih.gov

The table below presents calculated thermodynamic values for a model pyridine synthesis reaction, illustrating the type of data that informs mechanistic understanding.

Thermodynamic ParameterValue (in vacuum)Value (in water)Value (in ethanol)Ref
ΔH (Enthalpy) -36.54 kJ/mol-35.60 kJ/mol-35.63 kJ/mol unjani.ac.id
ΔG (Gibbs Free Energy) NegativeNegativeNegative researchgate.net
ΔS (Entropy) Not significantly affected by solvent polarityNot significantly affected by solvent polarityNot significantly affected by solvent polarity unjani.ac.id

These calculations demonstrate that while the reaction is favorable, the solvent environment can subtly influence the enthalpy of the reaction. unjani.ac.id

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex reaction mechanisms involved in pyridine chemistry. nih.govunjani.ac.id These methods allow for the mapping of potential energy surfaces, the identification of intermediates and transition states, and the calculation of activation barriers, providing a level of detail often inaccessible through experimental means alone. nih.govyoutube.com

Studies on pyridine halogenation have employed DFT to understand regioselectivity. For instance, in the phosphine-mediated halogenation, computational analysis revealed that steric interactions during the C-P bond cleavage step are responsible for differences in reactivity between different pyridine isomers. nih.gov Similarly, for the Zincke imine pathway, computational studies have been crucial in explaining the observed high regioselectivity. nih.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

A key application of DFT in mechanistic studies is the calculation and analysis of transition states (TS). youtube.comyoutube.com The transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic barrier of the reaction. youtube.com

For pyridine functionalization reactions, DFT calculations at levels such as B3LYP are used to optimize the geometry of proposed transition states. researchgate.netrsc.org A critical validation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com

In the context of synthesizing this compound, DFT could be used to:

Compare Pathways: Analyze the transition state energies for different regioisomers of halogenation to predict the most likely product.

Analyze Substituent Effects: Model how the existing fluoro and bromo substituents on the pyridine ring influence the activation energy for the subsequent formylation step. researchgate.net

Elucidate Catalytic Cycles: Map the entire energy profile of a metal-catalyzed cross-coupling reaction, identifying the rate-determining transition state. rsc.org

By calculating the free energy of reactants, products, and transition states, a complete potential energy surface can be constructed, offering a comprehensive understanding of the reaction's kinetic and thermodynamic landscape. youtube.comyoutube.com

Prediction of Reactivity in Complex Reaction Systems

The prediction of reactivity for this compound in complex reaction systems is crucial for its application in multi-step syntheses. While specific comprehensive studies on this exact molecule are not widely available in public literature, its reactivity can be inferred and predicted through modern computational chemistry techniques, drawing parallels from structurally similar compounds.

The pyridine ring, substituted with two electron-withdrawing halogens (bromine and fluorine), is rendered electron-deficient. This electronic characteristic is a key determinant of its reactivity. The presence of these halogens and the aldehyde group dictates the molecule's behavior in various reaction environments.

Computational Modeling:

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity and reactivity of halogenated pyridine derivatives. For instance, similar computational models have been applied to its isomer, 3-bromo-5-fluoropicolinaldehyde (B580833), to understand its conformational stability and regioselectivity in subsequent reactions. These calculations can determine electron density distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps. This data helps in identifying the most probable sites for nucleophilic and electrophilic attack.

For this compound, such models would likely predict that the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group remains a primary site for nucleophilic addition. The relative reactivity of the C-Br versus the C-F bond under various nucleophilic conditions can also be computationally modeled.

A summary of predictable reactive sites and reaction types is presented below:

Reactive SitePredicted Reaction TypeInfluencing Factors
Aldehyde CarbonylNucleophilic AdditionSteric hindrance, electronic nature of the nucleophile
Pyridine Ring Carbon (adjacent to Br and F)Nucleophilic Aromatic Substitution (SNAr)Strength of the nucleophile, reaction temperature, solvent
Bromine AtomMetal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)Catalyst system, reaction conditions

In complex systems involving multiple reagents, these computational models can help to forecast the most likely reaction pathway, thus guiding the design of synthetic routes and minimizing the formation of undesired byproducts. For example, in the presence of an organometallic reagent and a separate nucleophile, DFT calculations could predict whether a cross-coupling reaction at the C-Br bond or an addition to the aldehyde would be the favored initial step.

Spectroscopic Interrogation of Reaction Intermediates

The direct observation and characterization of transient intermediates in the reactions of this compound are essential for elucidating reaction mechanisms and optimizing conditions. While specific studies detailing the spectroscopic interrogation of intermediates for this particular compound are not prevalent, established spectroscopic techniques are routinely applied to similar reactive systems.

In-situ Spectroscopic Methods:

The study of short-lived reaction intermediates often necessitates in-situ (in the reaction mixture) spectroscopic monitoring. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for this purpose.

In-situ NMR Spectroscopy: This technique can provide detailed structural information about intermediates as they are formed and consumed. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. For example, in a nucleophilic addition to the aldehyde, the appearance and subsequent disappearance of signals corresponding to a hemiacetal or a tetrahedral intermediate could be tracked over time.

In-situ FTIR Spectroscopy: This method is highly sensitive to changes in functional groups. The characteristic vibrational frequency of the aldehyde C=O bond (typically around 1700 cm⁻¹) would be a key spectroscopic marker to monitor. Its disappearance and the appearance of new bands (e.g., C-O or O-H stretches of an intermediate) would provide real-time kinetic and mechanistic data.

Spectroscopic Data of Potential Intermediates:

While a comprehensive database of intermediates for this compound is not available, the expected spectroscopic shifts for common reaction types can be predicted.

Reaction TypePotential IntermediateKey Spectroscopic Signature (Predicted)
Nucleophilic addition to aldehydeHemiacetal/AlkoxideDisappearance of aldehyde C=O stretch in IR; appearance of a new carbinol proton signal in ¹H NMR.
Schiff Base FormationHemiaminalAppearance of N-H and O-H stretches in IR; characteristic shifts in ¹H and ¹³C NMR for the new stereocenter.
Grignard ReactionMagnesium AlkoxideSignificant downfield shift of the aldehyde proton in ¹H NMR upon coordination, followed by its disappearance.

The study of radical intermediates, which could be involved in certain reaction pathways, would require more specialized techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. For instance, the reaction of pyridine derivatives with certain radicals can be monitored using EPR to detect the formation of pyridinyl radical species. acs.org The combination of these spectroscopic methods with computational predictions provides a powerful approach to fully understanding the intricate reaction pathways of this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 5 Fluoroisonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing profound insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of 3-bromo-5-fluoroisonicotinaldehyde reveals distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine and fluorine substituents, as well as the nitrogen atom within the pyridine (B92270) ring. Aromatic protons in pyridine systems typically resonate at lower fields due to the electron-withdrawing nature of the nitrogen atom. organicchemistrydata.org The positions of the bromine and fluorine atoms further modulate these shifts.

The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The two aromatic protons will exhibit splitting patterns dictated by their coupling to each other and to the fluorine atom. The magnitude of the coupling constants (J) provides valuable information about the connectivity and spatial relationships of the protons. organicchemistrydata.org For instance, the ortho, meta, and para coupling constants in aromatic systems have characteristic ranges. organicchemistrydata.org

Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on known spectroscopic trends. Actual experimental values may vary.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.5 - 8.7 d ~2.5 (⁴JHF)
H-6 8.3 - 8.5 d ~2.5 (⁴JHF)

Carbon-13 NMR (¹³C NMR) with APT Studies for Carbon Type Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms. docbrown.info The carbon atom of the carbonyl group (C=O) will be the most downfield signal, typically appearing above 180 ppm. The carbon atoms directly bonded to bromine and fluorine will also exhibit characteristic shifts.

The Attached Proton Test (APT) is a valuable NMR experiment that differentiates between carbon atoms based on the number of attached protons. mnstate.edutecmag.com In an APT spectrum, CH and CH₃ groups appear as positive signals, while CH₂ and quaternary carbons (including the carbonyl carbon and carbons attached to bromine and fluorine) appear as negative signals. tecmag.comyoutube.com This allows for the unambiguous assignment of each carbon type.

Table 2: Predicted ¹³C NMR and APT Data for this compound This table presents predicted data based on known spectroscopic trends. Actual experimental values may vary.

Carbon Predicted Chemical Shift (δ, ppm) APT Phase
C-2 150 - 155 Positive
C-3 115 - 120 Negative
C-4 140 - 145 Negative
C-5 160 - 165 (d, ¹JCF) Negative
C-6 145 - 150 Positive

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorinated organic compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution and less signal overlap. thermofisher.com In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely exhibit coupling to the adjacent aromatic protons, providing additional structural information. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for complex structure elucidation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the two aromatic protons, confirming their proximity in the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). scribd.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). youtube.com This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbons bearing the bromo and fluoro substituents, by observing their correlations with nearby protons. For example, the aldehyde proton should show a correlation to the C-4 carbon of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (C₆H₃BrFNO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two major peaks in the mass spectrum separated by two mass units, which serves as a clear indicator of a bromine-containing compound.

LC-MS and GC-MS for Purity Assessment and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal techniques for the separation, identification, and quantification of individual components in a chemical mixture. These methods are routinely employed to assess the purity of synthesized compounds and to confirm their molecular weight and structure.

In a typical LC-MS analysis, the compound would be separated on a suitable chromatographic column and the eluent introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 205.00 or other adducts, confirming the molecular weight. Similarly, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum detailing its fragmentation pattern upon electron ionization, which serves as a molecular fingerprint. The fragmentation would likely involve the loss of the aldehyde group (-CHO), bromine, or fluorine atoms, providing further structural confirmation.

Table 1: Physicochemical Properties for Mass Spectrometry of this compound

PropertyValue
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol
Exact Mass 202.94 g/mol

MALDI-TOF Mass Spectrometry for Molecular Weight Verification

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for determining the molecular weight of thermally labile or non-volatile molecules with high accuracy. nih.govyoutube.com This technique is especially valuable for confirming the monoisotopic mass of a compound.

Specific MALDI-TOF mass spectrometry data for this compound has not been reported in publicly accessible research literature. In a hypothetical analysis, the compound would be co-crystallized with a suitable matrix and irradiated with a laser. The resulting time-of-flight measurement of the generated ions would provide a highly accurate mass-to-charge ratio, which is instrumental for verifying the elemental composition and molecular integrity of the synthesized compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.

Vibrational Mode Analysis of Characteristic Functional Groups

The vibrational spectrum of this compound is expected to be characterized by the distinct vibrational modes of its constituent functional groups: the aldehyde, the carbon-halogen bonds, and the pyridine ring. While specific experimental spectra for this compound are not available, the expected frequency ranges for these vibrations can be inferred from data on structurally related molecules. researchgate.netcdnsciencepub.comnih.gov

Identification of Aldehyde, Halogen, and Pyridine Ring Vibrations

The key vibrational modes for this compound are anticipated as follows:

Aldehyde Group (CHO): A strong C=O stretching vibration is a hallmark of aldehydes and is typically observed in the region of 1700-1740 cm⁻¹ in the IR spectrum. The C-H stretching vibration of the aldehyde group usually appears as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region.

Carbon-Halogen Bonds: The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 690 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the 1000-1400 cm⁻¹ region.

Pyridine Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. Ring breathing modes and other deformations are expected at lower frequencies.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch1700 - 1740
AldehydeC-H Stretch2700 - 2900
Carbon-BromineC-Br Stretch500 - 690
Carbon-FluorineC-F Stretch1000 - 1400
Pyridine RingC=C, C=N Stretches1400 - 1650
Pyridine RingRing Breathing/DeformationVarious

Note: These are expected ranges based on data from related compounds and general spectroscopic principles.

Single-Crystal X-ray Diffraction (SC-XRD)

Determination of Solid-State Molecular Conformation and Crystal Packing

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been published. Therefore, definitive experimental data on its solid-state molecular conformation and crystal packing are not available. Such a study would reveal the planarity of the pyridine ring, the orientation of the aldehyde substituent relative to the ring, and the nature of any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal structure.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The solid-state architecture and macroscopic properties of this compound are significantly influenced by a network of non-covalent interactions. These include halogen bonding and hydrogen bonding, which dictate the crystal packing and can affect physical properties such as melting point and solubility.

The pyridine ring, with its electron-withdrawing nitrogen atom, along with the bromine and fluorine substituents, creates a complex electronic environment. The nitrogen atom can act as a hydrogen bond acceptor. In the solid state, charge-assisted hydrogen bonds are often dominant in related halopyridinium structures. nih.gov It is plausible that the nitrogen atom of one molecule interacts with electropositive hydrogen atoms of neighboring molecules, such as the aldehydic proton or aromatic protons, leading to the formation of C-H···N hydrogen bonds.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. In studies of 3-bromopyridinium derivatives, halogen bonds have been observed to play a role in the formation of three-dimensional supramolecular networks. nih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the aldehyde group or the nitrogen of the pyridine ring of an adjacent molecule. The fluorine atom, being highly electronegative, can also participate in weaker C-H···F hydrogen bonds.

Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the energetics and geometries of these interactions, complementing experimental data from techniques like X-ray crystallography.

Chromatographic and Purity Assessment Methods

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying and quantifying any process-related or degradation impurities. alwsci.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC, particularly in the reversed-phase mode, is a cornerstone for the purity analysis of non-volatile and thermally labile compounds like this compound. researchgate.net A well-developed HPLC method can separate the main compound from its potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.

A typical reversed-phase HPLC method would employ a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the elution of all components with good resolution and peak shape. Detection is commonly performed using a UV detector, as the pyridine ring and aldehyde group are chromophoric.

The validation of the HPLC method according to ICH guidelines is crucial and would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Example Impurity Profile by HPLC

PeakRetention Time (min)Relative Retention TimeArea %Identification
13.50.580.08Starting Material A
24.80.800.12By-product X
36.01.0099.75This compound
48.21.370.05Unknown Impurity

Gas Chromatography (GC) for Volatile Purity Assessment

Gas chromatography is the method of choice for the analysis of volatile and thermally stable impurities that may be present in this compound, such as residual solvents from the synthesis process. omicsonline.org Headspace GC is often employed for this purpose to avoid the injection of non-volatile matrix components onto the GC column.

The selection of the GC column is critical for achieving the desired separation. A column with a mid-polar stationary phase, such as one containing cyanopropylphenyl polysiloxane, is often suitable for a broad range of residual solvents. The use of a flame ionization detector (FID) is common due to its excellent sensitivity to most organic compounds. For identification of unknown volatile impurities, coupling the GC to a mass spectrometer (GC-MS) is a powerful technique. und.edu

Method validation for GC analysis of residual solvents would follow ICH guidelines, ensuring the method is specific, sensitive, linear, accurate, and precise for the target solvents.

Table 3: Illustrative GC Method Parameters for Residual Solvent Analysis

ParameterValue
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Injection Mode Headspace

Table 4: Example of Volatile Impurity Analysis by GC

AnalyteRetention Time (min)Concentration (ppm)Limit (ppm)
Methanol3.250≤ 3000
Acetone4.5< 10≤ 5000
Toluene8.925≤ 890

Chemical Reactivity and Derivatization of 3 Bromo 5 Fluoroisonicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Grignard Additions)

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles.

Hydride Reductions: Treatment of 3-bromo-5-fluoroisonicotinaldehyde with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the aldehyde to a primary alcohol, yielding (3-bromo-5-fluoropyridin-4-yl)methanol. This reaction is a standard transformation for converting aldehydes to their corresponding alcohols.

Grignard Additions: Grignard reagents (R-MgX) readily add to the aldehyde, forming a new carbon-carbon bond. orgsyn.org The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol. orgsyn.org

Reaction TypeReagentProduct
Hydride ReductionSodium Borohydride (NaBH₄)(3-Bromo-5-fluoropyridin-4-yl)methanol
Grignard AdditionMethylmagnesium Bromide (CH₃MgBr)1-(3-Bromo-5-fluoropyridin-4-yl)ethanol
Grignard AdditionPhenylmagnesium Bromide (C₆H₅MgBr)(3-Bromo-5-fluoropyridin-4-yl)(phenyl)methanol

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid functional group. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or silver oxide (Ag₂O). The product of this reaction is 3-bromo-5-fluoroisonicotinic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Oxidizing AgentProduct
Potassium Permanganate (KMnO₄)3-Bromo-5-fluoroisonicotinic acid
Jones Reagent (CrO₃/H₂SO₄)3-Bromo-5-fluoroisonicotinic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)3-Bromo-5-fluoroisonicotinic acid

Condensation Reactions (e.g., Wittig, Knoevenagel, Aldol Condensations)

Condensation reactions provide powerful methods for carbon-carbon bond formation, converting the aldehyde into more complex structures, particularly alkenes.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile, allowing for the synthesis of a wide range of substituted alkenes with the double bond formed specifically at the location of the original carbonyl group. libretexts.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. wikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. The reaction typically yields an α,β-unsaturated product.

Aldol Condensation: A crossed or mixed aldol condensation can occur between this compound and another carbonyl compound that can form an enolate (e.g., acetone or acetophenone). This reaction, catalyzed by acid or base, results in the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Formation of Imines, Oximes, and Hydrazones

The aldehyde group undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. masterorganicchemistry.com These reactions typically involve the formation of a carbinolamine intermediate followed by the elimination of a water molecule. nih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. masterorganicchemistry.com

Oximes: Reaction with hydroxylamine (NH₂OH) produces this compound oxime.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazones.

ReagentProduct Class
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydroxylamine (NH₂OH)Oxime
Hydrazine (H₂NNH₂)Hydrazone
2,4-Dinitrophenylhydrazine2,4-Dinitrophenylhydrazone

Reactions Involving the Halogen Substituents

The bromine atom at the C-3 position of the pyridine (B92270) ring is particularly susceptible to displacement via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds, coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govnih.govtcichemicals.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov This allows for the synthesis of various 3-aryl-5-fluoroisonicotinaldehydes.

Boronic Acid PartnerCatalyst System (Example)Product
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃5-Fluoro-3-phenylisonicotinaldehyde
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃5-Fluoro-3-(4-methoxyphenyl)isonicotinaldehyde
Thiophene-2-boronic acidXPhosPdG2 / K₃PO₄5-Fluoro-3-(thiophen-2-yl)isonicotinaldehyde

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi-res.comorganic-chemistry.orgmdpi.com This reaction results in the substitution of a vinylic hydrogen with the this compound moiety, typically with high trans selectivity. organic-chemistry.org

Alkene PartnerCatalyst System (Example)Product (Major Isomer)
StyrenePd(OAc)₂ / PPh₃ / Et₃N(E)-5-Fluoro-3-(2-phenylvinyl)isonicotinaldehyde
Ethyl acrylatePd(OAc)₂ / P(o-tolyl)₃ / NaOAc(E)-Ethyl 3-(5-fluoro-4-formylpyridin-3-yl)acrylate

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. soton.ac.uknih.govresearchgate.netrsc.org It provides a direct route to 3-alkynyl-substituted pyridines, which are versatile intermediates for further transformations.

Alkyne PartnerCatalyst System (Example)Product
PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃N5-Fluoro-3-(phenylethynyl)isonicotinaldehyde
TrimethylsilylacetylenePd(PPh₃)₄ / CuI / DIPA5-Fluoro-3-((trimethylsilyl)ethynyl)isonicotinaldehyde
Propargyl alcoholPdCl₂(PPh₃)₂ / CuI / Et₃N3-(3-Hydroxyprop-1-yn-1-yl)-5-fluoroisonicotinaldehyde

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org It allows for the reaction of the aryl bromide with a wide range of primary and secondary amines, including anilines and heterocycles. organic-chemistry.orgnih.gov The choice of phosphine (B1218219) ligand (e.g., XPhos, RuPhos) is often crucial for achieving high yields. researchgate.net

Amine PartnerCatalyst System (Example)Product
MorpholinePd₂(dba)₃ / XPhos / NaOtBu5-Fluoro-3-morpholinoisonicotinaldehyde
AnilinePd(OAc)₂ / BINAP / Cs₂CO₃5-Fluoro-3-(phenylamino)isonicotinaldehyde
PyrrolidinePd-PEPPSI-IPr / K₂CO₃5-Fluoro-3-(pyrrolidin-1-yl)isonicotinaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen substituents. The rate of SNAr reactions is significantly influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. Generally, the more electronegative fluorine atom is a better leaving group in SNAr reactions on electron-poor aromatic systems, as it polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related 3,5-dihalopyridine systems. In such compounds, the position of nucleophilic attack is directed by the electronic activation provided by the ring nitrogen and the other halogen. For nucleophilic attack on 3,5-dihalopyridines, the C4 position is generally activated towards substitution. However, in the case of this compound, the C3 and C5 positions are occupied by halogens. Nucleophilic attack would preferentially occur at the position that leads to the most stable intermediate.

The aldehyde group at the C4 position further influences the regioselectivity of nucleophilic attack. Its electron-withdrawing nature can further activate the ring towards nucleophilic substitution.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePotential Product(s)Reaction Conditions (Hypothetical)
Sodium methoxide (NaOMe)3-Bromo-5-methoxyisonicotinaldehyde or 3-Fluoro-5-methoxyisonicotinaldehydeMethanol, heat
Ammonia (NH₃)3-Bromo-5-aminoisonicotinaldehyde or 3-Fluoro-5-aminoisonicotinaldehydeAmmonia in a suitable solvent, high pressure
Thiophenol (PhSH)3-Bromo-5-(phenylthio)isonicotinaldehyde or 3-Fluoro-5-(phenylthio)isonicotinaldehydeBase (e.g., K₂CO₃), DMF, heat

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the functionalization of aryl halides. This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The reaction proceeds via a nucleophilic attack of the organolithium on the halogen atom, leading to the formation of an aryllithium species and an alkyl halide. The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl.

In the case of this compound, the bromine atom is expected to undergo metal-halogen exchange preferentially over the fluorine atom. This is due to the weaker C-Br bond compared to the C-F bond and the higher polarizability of bromine. The resulting 3-lithio-5-fluoroiso-nicotinaldehyde intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

Table 2: Potential Products from Metal-Halogen Exchange of this compound followed by Electrophilic Quench

ElectrophileReagentProduct
Carbon dioxideCO₂5-Fluoro-4-formylpyridine-3-carboxylic acid
N,N-DimethylformamideDMF5-Fluoro-4-formylpyridine-3-carbaldehyde
BenzaldehydePhCHO(5-Fluoro-4-formylpyridin-3-yl)(phenyl)methanol
Trimethylsilyl (B98337) chlorideMe₃SiCl3-Fluoro-5-(trimethylsilyl)isonicotinaldehyde

It is crucial to control the reaction conditions, particularly the temperature, to avoid side reactions such as the addition of the organolithium reagent to the aldehyde group.

Regioselective Differentiation of Bromine and Fluorine Reactivity

The presence of two different halogen atoms on the pyridine ring allows for regioselective functionalization. As discussed, the bromine atom is more susceptible to metal-halogen exchange, providing a route to functionalization at the C3 position. Conversely, the fluorine atom is generally a better leaving group in SNAr reactions, suggesting that nucleophilic substitution would preferentially occur at the C5 position.

This differential reactivity can be exploited to sequentially introduce different substituents at the C3 and C5 positions. For instance, a metal-halogen exchange reaction could be performed first to introduce a substituent at the C3 position, followed by a nucleophilic aromatic substitution to replace the fluorine atom at the C5 position. The order of these reactions can be strategically chosen to achieve the desired substitution pattern.

Reactions of the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) Considerations

Pyridine is an electron-deficient aromatic heterocycle, and as such, it is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid under the acidic conditions often employed for EAS, further deactivating the ring. When EAS does occur on an unsubstituted pyridine, it preferentially takes place at the 3-position.

For this compound, the pyridine ring is already substituted with three electron-withdrawing groups (two halogens and an aldehyde). This substantial deactivation makes electrophilic aromatic substitution extremely challenging. Under forcing conditions, if a reaction were to occur, the substitution would be expected at the remaining vacant position, C2 or C6. However, given the strong deactivating effects of the existing substituents, such reactions are generally not synthetically viable.

Pyridinium (B92312) Salt Formation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring is available for reaction with electrophiles, leading to the formation of pyridinium salts. This process, known as quaternization, typically involves the reaction of the pyridine with an alkyl halide. The reactivity of pyridines in quaternization reactions is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups decrease the nucleophilicity of the nitrogen atom and therefore slow down the rate of quaternization.

Given the presence of three electron-withdrawing groups in this compound, its nitrogen atom is expected to be significantly less nucleophilic than that of unsubstituted pyridine. Consequently, quaternization would require more reactive alkylating agents and potentially harsher reaction conditions, such as higher temperatures. For instance, reaction with potent alkylating agents like methyl trifluoromethanesulfonate (methyl triflate) or methyl iodide under heating might be necessary to achieve quaternization.

Ring-Opening Reactions and Rearrangements

The pyridine ring, particularly when activated by electron-withdrawing groups, can undergo ring-opening reactions under certain conditions. For instance, treatment of pyridinium salts with strong nucleophiles can lead to the opening of the ring. A classic example is the Zincke reaction, where a pyridinium salt reacts with an amine to form a Zincke aldehyde.

While specific ring-opening reactions of this compound have not been reported, its electron-deficient nature suggests that its corresponding pyridinium salts could be susceptible to such transformations. The course of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. Rearrangements of the resulting open-chain intermediates could lead to the formation of other heterocyclic or acyclic structures. However, these transformations are often complex and may result in a mixture of products.

Advanced Derivatization for Complex Molecular Architectures

The strategic placement of reactive functional groups—an aldehyde, a bromine atom, and a fluorine atom—on the pyridine ring of this compound makes it a versatile building block for the synthesis of complex molecular architectures. These features allow for a range of advanced derivatization reactions, enabling the construction of intricate scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Biologically Active Scaffolds and Molecular Probes

The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic systems known to possess biological activity. The presence of the bromo and fluoro substituents further modulates the electronic properties of the resulting molecules and provides additional points for diversification.

One important class of biologically active scaffolds that can be potentially synthesized from this aldehyde are imidazo[1,2-a]pyridines . These fused heterocyclic systems are prevalent in many medicinally important compounds. The general synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone. In a related approach, this compound can be envisioned to participate in multi-step sequences. For instance, it could be converted to an α-halomethylpyridine derivative, which could then react with various 2-aminopyridines to yield a library of substituted imidazo[1,2-a]pyridines. The bromine and fluorine atoms on the pyridine ring would offer opportunities for further modification, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a wide range of substituents and explore the structure-activity relationships (SAR) of these scaffolds.

The unique electronic and structural features of the this compound moiety also make it an attractive precursor for the development of molecular probes . For instance, its isomer, 3-bromo-5-fluoropicolinaldehyde (B580833), has been noted for its potential in creating fluorescent probes for biological studies smolecule.com. The aldehyde group can readily undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. By reacting it with a fluorophore-containing amine or hydrazine, it is possible to generate novel fluorescent probes. The bromo and fluoro substituents can be used to fine-tune the photophysical properties of these probes, such as their emission wavelength and quantum yield.

Furthermore, this aldehyde is a potential precursor for the synthesis of various kinase inhibitors . Many small molecule kinase inhibitors feature a substituted pyridine core. The aldehyde can be used as a starting material to build more complex heterocyclic systems, such as pyrimidines or quinolines, which are common scaffolds in kinase inhibitor design arabjchem.orgresearchgate.net. The bromo group, in particular, is a valuable functional group for late-stage functionalization via cross-coupling reactions to introduce moieties that can interact with specific residues in the kinase active site.

Scaffold/Probe TypePotential Synthetic StrategyKey Role of this compound
Imidazo[1,2-a]pyridinesMulti-step synthesis involving conversion to an α-halomethylpyridine intermediate followed by cyclization with 2-aminopyridines.Provides the core pyridine structure with handles for further diversification (Br and F).
Fluorescent ProbesCondensation of the aldehyde with a fluorophore-containing amine or hydrazine.Aldehyde group for conjugation; Br and F for tuning photophysical properties.
Kinase InhibitorsUse as a building block for constructing larger heterocyclic systems (e.g., via condensation and cyclization reactions).Provides a substituted pyridine core; the bromine atom allows for late-stage functionalization via cross-coupling.

Multi-component Reactions Incorporating the Aldehyde Functionality

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The aldehyde group of this compound makes it an ideal candidate for participation in several well-known MCRs, enabling the rapid generation of diverse libraries of compounds for biological screening.

Passerini Reaction: This three-component reaction involves an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide wikipedia.orgorganic-chemistry.org. By employing this compound in a Passerini reaction, a diverse range of α-acyloxy amides bearing the 3-bromo-5-fluoropyridinyl moiety can be synthesized. The products of this reaction are highly functionalized and can serve as intermediates for the synthesis of more complex molecules, including peptidomimetics and heterocycles nih.gov.

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide wikipedia.orgorganic-chemistry.org. The incorporation of this compound into an Ugi reaction would lead to the formation of complex peptidomimetic structures. The high degree of convergence and the ability to vary all four components make the Ugi reaction a valuable tool for the creation of large and diverse chemical libraries for drug discovery.

The products derived from these MCRs, featuring the 3-bromo-5-fluoropyridine (B183902) core, would be of significant interest for screening against various biological targets. The halogen substituents offer sites for post-MCR modifications, further expanding the chemical space that can be explored.

Multi-component ReactionReactantsProduct TypePotential Application
Passerini ReactionThis compound, Isocyanide, Carboxylic Acidα-Acyloxy amideSynthesis of peptidomimetics and complex heterocycles.
Ugi ReactionThis compound, Amine, Carboxylic Acid, IsocyanideBis-amideGeneration of diverse libraries of peptidomimetics for drug discovery.

Chiral Derivatization and Stereoselective Transformations

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. While there is a lack of specific literature detailing the chiral derivatization of this compound, its aldehyde functionality provides a clear avenue for such transformations through the use of chiral auxiliaries or chiral catalysts.

A common strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgsigmaaldrich.com. For instance, this compound could be reacted with a chiral amino alcohol, such as pseudoephedrine, to form a chiral oxazolidine. The steric bulk of the chiral auxiliary would then direct the nucleophilic addition to the iminium ion intermediate from a specific face, leading to the formation of a single enantiomer of the product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, stereoselective transformations can be achieved using chiral catalysts . For example, asymmetric aldol reactions, Michael additions, or ene reactions involving the aldehyde group of this compound could be catalyzed by chiral organocatalysts or chiral metal complexes. This would enable the direct synthesis of chiral building blocks containing the 3-bromo-5-fluoropyridine moiety, which could be invaluable for the synthesis of complex, enantiomerically pure natural products and pharmaceuticals.

The development of such stereoselective transformations would significantly enhance the utility of this compound as a starting material for the synthesis of chiral drugs and other biologically active molecules.

ApproachDescriptionPotential Outcome
Chiral AuxiliaryTemporary attachment of a chiral molecule (e.g., pseudoephedrine) to the aldehyde to form a chiral intermediate that directs subsequent reactions.Enantiomerically enriched products after removal of the auxiliary.
Chiral CatalysisUse of a chiral catalyst (organocatalyst or metal complex) to control the stereochemistry of reactions involving the aldehyde group.Direct synthesis of enantiomerically enriched chiral building blocks.
Stereoselective ReductionsAsymmetric reduction of the aldehyde to a chiral alcohol using chiral reducing agents or catalysts.Access to chiral secondary alcohols as versatile synthetic intermediates.

Theoretical and Computational Studies on 3 Bromo 5 Fluoroisonicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. Such calculations would provide fundamental insights into the electronic nature and reactivity of 3-bromo-5-fluoroisonicotinaldehyde.

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For this compound, the presence of two electron-withdrawing halogen atoms (bromine and fluorine) and an aldehyde group on the pyridine (B92270) ring is expected to significantly influence its electronic properties. Both fluorine and bromine are highly electronegative, and the aldehyde group is a well-known electron-withdrawing group. These substituents would draw electron density away from the pyridine ring, leading to a stabilization (lowering in energy) of both the HOMO and LUMO.

Studies on other substituted pyridines have shown that electron-withdrawing substituents generally lower the HOMO and LUMO energies. researchgate.net The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In the case of this compound, the combined electron-withdrawing effect of the substituents would likely result in a relatively large HOMO-LUMO gap, suggesting a comparatively stable molecule. Theoretical calculations on similar molecules, such as 3,5-dibromo-2,6-dimethoxy pyridine, have been used to determine these values precisely. nih.gov

Table 1: Expected Trends in Electronic Properties of this compound Based on Analogous Systems

PropertyExpected Influence of Substituents (Br, F, CHO)Rationale
HOMO Energy LoweredElectron-withdrawing nature of Br, F, and CHO pulls electron density, stabilizing the HOMO.
LUMO Energy LoweredElectron-withdrawing nature of Br, F, and CHO stabilizes the LUMO.
HOMO-LUMO Gap Potentially largeSignificant stabilization of both HOMO and LUMO can lead to a substantial energy gap, indicating higher kinetic stability.

The distribution of electron density within a molecule is non-uniform and plays a critical role in its interactions with other molecules. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the three-dimensional charge distribution. libretexts.orgnumberanalytics.com The MEP is a color-coded map where red regions indicate areas of high electron density (negative potential), and blue regions represent areas of low electron density (positive potential). numberanalytics.comwalisongo.ac.id

For this compound, the MEP would be expected to show regions of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, as these are the most electronegative atoms. Conversely, regions of positive potential would be anticipated around the hydrogen atom of the aldehyde group and on the carbon atoms of the pyridine ring, particularly those bonded to the electronegative halogen atoms. MEP analysis of similar molecules, like 3,5-dibromo-2,6-dimethoxy pyridine, has been used to identify sites for electrophilic and nucleophilic attack. nih.gov The electrostatic potential is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are significant in molecular recognition and crystal packing. researchgate.net

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its properties and reactivity. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde group around the C-C bond connecting it to the pyridine ring.

Theoretical calculations can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the dihedral angle of the aldehyde group. This analysis would identify the most stable conformation (energy minimum) and the energy barriers to rotation. Studies on other aromatic aldehydes have shown that planar conformations are generally favored due to conjugation between the aldehyde group and the aromatic ring. modgraph.co.uk For this compound, two planar conformations would be possible: one where the aldehyde hydrogen is cis to the nitrogen atom of the pyridine ring, and one where it is trans. The relative energies of these conformers would be influenced by steric and electronic interactions with the adjacent bromo substituent. Ab initio calculations on pyridinecarboxaldehyde oximes have shown that planar conformations are significantly more stable than non-planar ones. cdnsciencepub.com

Applications of 3 Bromo 5 Fluoroisonicotinaldehyde in Chemical Synthesis

Building Block in Heterocyclic Chemistry

The strategic placement of reactive sites on the 3-Bromo-5-fluoroisonicotinaldehyde molecule makes it an ideal scaffold for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Substituted Pyridines and Bipyridines

While this compound is categorized as a pyridine (B92270) building block, specific, publicly documented examples of its direct use in the synthesis of more complex substituted pyridines or bipyridines are limited in readily available scientific literature. bldpharm.com However, the inherent reactivity of the compound suggests its utility in such transformations. The bromine atom is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. capes.gov.brbeilstein-journals.orgnih.govnih.gov Theoretically, this would allow for the introduction of various aryl or alkyl groups at the 3-position of the pyridine ring. The aldehyde group provides a handle for condensation reactions or can be oxidized or reduced to introduce other functionalities.

Construction of Fused Heterocyclic Systems

The construction of fused heterocyclic systems often involves the cyclization of appropriately substituted precursors. nih.gov this compound, with its multiple functional groups, is a potential precursor for such systems. For instance, the aldehyde group can react with a neighboring nucleophile in a separate molecule or in a side chain (introduced via the bromo or fluoro position) to form a new ring fused to the pyridine core. While general methodologies for creating fused pyridines, such as pyrazolo[3,4-b]pyridines, from functionalized aldehydes exist, specific examples detailing the use of this compound in these reaction sequences are not extensively documented in the reviewed literature. nih.gov

Precursor for Pyridine-Containing Ligands in Catalysis

Pyridine-based ligands are of significant importance in transition-metal catalysis. researchgate.net The synthesis of these ligands often involves the functionalization of a pyridine core to create specific chelating environments for metal ions. This compound could, in principle, serve as a precursor for such ligands. The aldehyde could be converted into an imine or an amine, and the bromo group could be used in cross-coupling reactions to introduce phosphine (B1218219) or other donor groups. However, specific instances of this compound being used to synthesize pyridine-containing ligands for catalytic applications are not detailed in the available literature.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of both fluorine and a reactive aldehyde group makes this compound an attractive intermediate for the synthesis of new therapeutic agents.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

As a functionalized heterocyclic building block, this compound is positioned as a potential intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The synthesis of complex APIs often involves the stepwise assembly of smaller, functionalized fragments. While this compound is offered by suppliers of pharmaceutical intermediates, specific APIs that are synthesized using this compound as a key intermediate are not explicitly named in the reviewed public domain literature. bldpharm.com

Development of Bioactive Compounds

The development of novel bioactive compounds is a cornerstone of drug discovery. Fluorinated pyridines are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. smolecule.comnih.gov For example, derivatives of the isomeric 3-bromo-5-fluoropicolinaldehyde (B580833) have been investigated for their potential as anticancer agents. Research into related structures, such as quinoxaline (B1680401) derivatives, has also shown promise in identifying new antitumor and antimicrobial agents. nih.gov While the structural features of this compound make it a candidate for the development of new bioactive compounds, detailed research findings on specific derivatives and their biological activities are not widely available in the public literature.

Scaffold for the Synthesis of Novel Drug Candidates

This compound serves as a crucial starting scaffold for the creation of new therapeutic agents. The inherent structure of the pyridine ring is a common motif in many biologically active compounds. The presence of the aldehyde functional group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Research has shown that derivatives of similar bromo-fluoropyridines are valuable intermediates in the synthesis of potent anticancer agents. nih.gov The aldehyde group can be readily converted into imines, oximes, hydrazones, or, through oxidation, into a carboxylic acid, which can then be used to form amides and esters. These transformations are fundamental in building a library of diverse compounds for high-throughput screening. The bromine and fluorine atoms on the pyridine ring also play a critical role, influencing the molecule's electronic distribution, lipophilicity, and metabolic stability—key factors in drug design. oregonstate.edubldpharm.com

Lead Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery, once a "hit" compound is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such Structure-Activity Relationship (SAR) studies.

The two halogen atoms provide distinct opportunities for modification. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 3-position. The fluorine atom at the 5-position, while less reactive in cross-coupling, significantly influences the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation and can enhance binding affinity to target proteins through favorable electrostatic interactions.

By systematically modifying these positions and the aldehyde group, chemists can probe the specific interactions between the drug candidate and its biological target, leading to the development of more potent and selective medicines.

Table 1: Illustrative SAR Modifications of the this compound Scaffold

Modification SiteReaction TypeGroup IntroducedPotential Impact on Properties
Aldehyde Group Reductive AminationSubstituted AmineIntroduces new hydrogen bonding groups; alters solubility
Aldehyde Group Wittig ReactionAlkeneModifies shape and rigidity; increases lipophilicity
Aldehyde Group Oxidation to Carboxylic AcidCarboxyl GroupCreates a key site for amide bond formation; increases polarity
3-Position (Bromine) Suzuki CouplingAryl or Heteroaryl GroupIncreases molecular complexity; explores new binding pockets
3-Position (Bromine) Sonogashira CouplingAlkyneIntroduces a rigid linear linker; useful for probing target space
5-Position (Fluorine) (Hypothetical Replacement)Methoxy or Cyano GroupAlters electronic properties and hydrogen bonding potential

Exploration in Radiopharmaceutical Synthesis

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the synthesis of molecules labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal decay characteristics. nih.govubc.ca

Fluoropyridine-containing molecules are of high interest as PET radiotracers. nih.gov The synthesis of these tracers often involves a late-stage radiofluorination step. This compound is a precursor that could potentially be used in two ways. First, a derivative where the fluorine atom is replaced by a suitable leaving group (like a nitro or trimethylammonium group) could be subjected to nucleophilic substitution with [¹⁸F]fluoride to install the radiolabel. nih.gov

More strategically, the bromine atom serves as a handle for introducing the radiolabel via transition-metal-mediated cross-coupling reactions. For example, a pre-made ¹⁸F-labeled synthon, such as 2-bromo-6-[¹⁸F]fluoropyridine, can be coupled with other molecules. oregonstate.edunih.gov This two-step approach is valuable for labeling molecules that are not suitable for direct radiofluorination. nih.gov The stable structure of the fluoropyridine core makes it an excellent platform for developing novel PET imaging agents for oncology and neuroscience. nih.govresearchgate.net

Applications in Agrochemical and Material Science

Precursor for Agrochemical Synthesis

The development of new fungicides and insecticides is critical for global food security. Heterocyclic compounds, particularly those containing nitrogen and fluorine, are a cornerstone of modern agrochemical research. rudn.rumdpi.com Pyridine carboxamides, for instance, have been identified as a promising class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govmdpi.com

This compound is a key starting material for synthesizing such agrochemicals. The aldehyde can be oxidized to the corresponding isonicotinic acid, which is then coupled with various amines to produce a library of pyridine carboxamide derivatives. The fluorine and bromine substituents can enhance the efficacy and modulate the spectrum of activity against different fungal pathogens. nih.gov Furthermore, aldehyde-based thiourea (B124793) and thiazolyl hydrazine (B178648) derivatives have shown significant antifungal activity, and this scaffold provides a direct entry point to these classes of compounds. nih.gov

Building Block for Advanced Materials and Polymers

The unique electronic and structural features of this compound make it a valuable building block for the synthesis of advanced functional materials. synthonix.comsigmaaldrich.com In material science, pyridine-based units are incorporated into polymers and organic frameworks to impart specific properties, such as thermal stability, conductivity, or light-emission characteristics.

The aldehyde functionality is particularly useful as it can participate in polymerization and condensation reactions to form larger structures like polyimines or be used in the synthesis of monomers for more complex polymers. bldpharm.com Supplier catalogs list this compound as a building block for materials including:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, forming porous, crystalline structures with applications in gas storage and catalysis.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the emissive or charge-transport layers of OLEDs to tune the electronic properties and improve device efficiency and lifetime.

Advanced Polymers: Incorporation of this rigid, halogenated heterocyclic unit into a polymer backbone can enhance its thermal resistance and modify its optical and electronic properties.

Emerging Applications in Organic Synthesis

Beyond its role as a precursor in specific applications, this compound is a versatile reagent for a wide array of transformations in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Table 2: Key Synthetic Transformations of this compound

Functional GroupReaction ClassDescriptionProduct Type
Aldehyde CondensationReaction with amines, hydrazines, or hydroxylamines.Imines, Hydrazones, Oximes
Aldehyde Nucleophilic AdditionGrignard or organolithium reagents add to the carbonyl.Secondary Alcohols
Aldehyde Wittig ReactionReaction with phosphoranes to form C=C double bonds.Substituted Alkenes
C-Br Bond Cross-CouplingSuzuki, Stille, Sonogashira, Buchwald-Hartwig reactions.Biaryls, Alkynylated Pyridines, Aminated Pyridines
Pyridine Ring N-OxidationReaction with peroxy acids.Pyridine-N-oxides

The carbon-bromine bond is a key site for building molecular complexity through palladium-catalyzed cross-coupling reactions. This allows chemists to attach a vast array of carbon-based and heteroatom-based substituents at the 3-position of the pyridine ring. Meanwhile, the aldehyde group can undergo a plethora of classic carbonyl reactions. This dual reactivity allows for a modular approach to synthesis, where one part of the molecule can be elaborated while the other remains intact for a subsequent transformation, providing a powerful strategy for constructing highly functionalized heterocyclic systems.

Utilization in Multi-component and Tandem Reactions

While explicit academic literature detailing the extensive use of this compound in named multi-component reactions (MCRs) remains nascent, its structural features make it an ideal candidate for such efficient synthetic strategies. The aldehyde functionality serves as a key electrophilic partner, capable of participating in a cascade of reactions with various nucleophiles in a single pot.

Patent literature provides glimpses into its potential. For instance, in the synthesis of therapeutic agents, this aldehyde is reacted with a diverse range of substrates. One notable example involves the reaction of this compound with prop-1-yn-1-ylmagnesium bromide, a Grignard reagent. This addition reaction forms a secondary alcohol, which can then undergo further transformations, such as oxidation or substitution, in a sequential manner, hinting at its applicability in tandem processes. google.comgoogle.com

Another documented application involves its condensation with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. These reactions, while not always formally classified as MCRs in the provided documentation, lay the groundwork for the design of one-pot syntheses where the in situ generated imine can react with a third component to rapidly build molecular complexity.

Development of Novel Synthetic Reagents and Methodologies

The inherent reactivity of this compound has spurred its use in the development of novel synthetic strategies, particularly for accessing biologically relevant molecules. Its utility as a precursor for more complex reagents is a key aspect of its application.

In the pursuit of new therapeutic agents, including inhibitors for the SARS-CoV-2 main protease, this compound has been employed as a critical starting material. google.com For example, its reaction with (trimethylsilyl)trifluoromethane (TMSCF3) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) allows for the introduction of a trifluoromethyl group. google.com This transformation generates a trifluoromethylated alcohol derivative, a valuable synthon for medicinal chemistry, as the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates.

Furthermore, the bromine and fluorine substituents on the pyridine ring offer strategic points for further functionalization through cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, or other functional groups, thereby enabling the generation of diverse molecular libraries based on the 3-fluoro-4-formylpyridine core. The selective manipulation of these halogen atoms can be exploited to develop novel synthetic methodologies for constructing polysubstituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

The following table summarizes some of the documented reactions involving this compound, showcasing its versatility as a synthetic building block.

Reactant(s)Reagent(s)/Catalyst(s)Product TypeApplication/SignificanceReference(s)
prop-1-yn-1-ylmagnesium bromideTHFSecondary alcoholIntermediate for naphthyridinone derivatives google.com, google.com, googleapis.com
(S)-2-methylpropane-2-sulfinamideCesium carbonate, DCMN-sulfinyl imineChiral auxiliary for asymmetric synthesis
(Trimethylsilyl)trifluoromethane (TMSCF3)Tetrabutylammonium fluoride (TBAF), THFTrifluoromethylated alcoholIntermediate for SARS-CoV-2 protease inhibitors google.com
Various amines and alcohols-Schiff bases, ethersIntermediates for therapeutic inhibitory compounds google.com

Future Research Directions and Challenges

Sustainable Synthesis and Green Chemistry Approaches

A primary challenge in modern organic synthesis is the development of processes that are environmentally friendly, minimizing waste and avoiding hazardous substances. researchgate.netbeilstein-journals.org Future efforts for 3-Bromo-5-fluoroisonicotinaldehyde will likely concentrate on aligning its production and subsequent transformations with the principles of green chemistry. rsc.org

The establishment of eco-friendly synthetic pathways is crucial for the large-scale production of this compound. Research should aim to replace hazardous reagents and solvents with safer alternatives. A promising direction is the use of water as a solvent, which has been successfully demonstrated for the amination of other polyhalogenated pyridines. acs.org Further inspiration can be drawn from metal-free approaches, such as the decarboxylative halogenation of picolinic acids, which avoids the use of elemental bromine or chlorine. rsc.org

Another key area is the adoption of catalyst- and solvent-free reaction conditions. beilstein-journals.org For instance, methods involving the direct addition of starting materials under neat conditions represent a highly atom-economical pathway. beilstein-journals.org The exploration of energy sources like microwave irradiation and ultrasound, often in aqueous or solvent-free media, can lead to simpler, more efficient, and environmentally safer protocols for O-alkylation and other transformations of pyridine (B92270) derivatives. scirp.orgderpharmachemica.com

To minimize waste, future research should focus on developing catalytic systems that are both highly efficient and recyclable. The use of copper catalysts, which are cheaper and more abundant than palladium, is an attractive option for cross-coupling reactions. mdpi.com Methodologies that employ recyclable catalysts, such as palladium nanoparticles on supports like graphite (B72142) oxide or alumina, could significantly reduce waste and the cost associated with precious metals. researchgate.netresearchgate.net

The development of ligand-free catalytic systems is another important goal, as it simplifies reaction mixtures and reduces waste. mdpi.comacs.org Research into reactions that proceed with low catalyst loadings, such as using phosphotungstic acid for the synthesis of imidazo[1,2-a]pyridines, provides a model for efficient transformations. beilstein-journals.org Ultimately, the aim is to create highly atom-economical processes that maximize the incorporation of all starting materials into the final product. beilstein-journals.org

Expanding Scope of Reactivity and Selectivity

The aldehyde and halogen functionalities of this compound make it a versatile building block. Future work will focus on exploring its reactivity under novel conditions and developing methods to control the stereochemistry of its products.

Unconventional reaction conditions can offer significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and enhanced safety. organic-chemistry.org Microwave-assisted synthesis is a powerful tool that has been successfully applied to a variety of pyridine reactions, including the one-pot, three-component synthesis of imidazo[1,2-a]pyridines, often reducing reaction times from hours to minutes. derpharmachemica.comacs.orgorganic-chemistry.orgresearchgate.net

Continuous flow chemistry presents another frontier for the synthesis and functionalization of pyridine derivatives. researchgate.netthieme-connect.com Flow reactors offer precise control over reaction parameters, leading to higher yields and safer handling of hazardous intermediates, which is particularly relevant for the synthesis of complex molecules like C-glycosides and functionalized 1,2,4-triazolo[1,5-a]pyridines. researchgate.netacs.org The application of flow chemistry to reactions involving this compound could enable more efficient and scalable production of its derivatives.

Many of the potential applications for derivatives of this compound, particularly in pharmaceuticals, require enantiomerically pure compounds. chiralpedia.com A significant challenge and area for future research is the development of highly stereoselective transformations involving its aldehyde group. Asymmetric catalysis is the key to achieving this goal. chiralpedia.comfrontiersin.org

Research could focus on the enantioselective addition of nucleophiles to the aldehyde, using chiral catalysts to control the formation of new stereocenters. diva-portal.orgmdpi.com Examples include using chiral copper(II)-bisoxazoline complexes for asymmetric oxo-hetero-Diels-Alder reactions or employing organocatalysts like proline derivatives for Michael additions. chiralpedia.comau.dk Furthermore, the pyridine ring itself can be the target of asymmetric dearomatization reactions using chiral iridium or copper catalysts to produce valuable, highly functionalized chiral piperidines and dihydropyridines. nih.govmdpi.com Applying these advanced catalytic methods to this compound could unlock a vast new chemical space of chiral molecules.

Advanced Material Science and Nanotechnology Integration

The distinct electronic properties conferred by the bromo- and fluoro-substituents, combined with the versatile pyridine scaffold, make this compound a promising candidate for integration into advanced materials and nanotechnology. innovations-report.combeilstein-journals.orgresearchgate.net

Future research should explore its use as a functional building block for various applications. In the field of organic electronics, pyridine-containing structures are utilized in Organic Light-Emitting Diodes (OLEDs). mdpi.com The specific electronic nature of this compound could be leveraged to synthesize novel emitters or host materials with tailored properties.

Computational Methodologies for Rational Design

High-Throughput Virtual Screening for New Applications

High-Throughput Virtual Screening (HTVS) has emerged as a powerful computational methodology to accelerate the discovery of new applications for existing chemical compounds. researchgate.net This in silico technique allows for the rapid assessment of large libraries of molecules against biological targets, significantly reducing the time and cost associated with traditional experimental high-throughput screening (HTS). nih.gov For a compound like this compound, which possesses a unique combination of chemical features, HTVS offers a rational and efficient pathway to explore its therapeutic potential across a wide range of diseases.

The core principle of HTVS lies in the use of computational models to predict the binding affinity and interaction of a small molecule with a specific biological target, typically a protein or enzyme. nih.gov This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of a biological target is known, SBVS can be employed to "dock" the compound into the target's binding site. nih.gov This allows for a detailed analysis of the potential interactions, such as hydrogen bonds and hydrophobic interactions, that would stabilize the compound-target complex. nih.gov For this compound, an SBVS campaign would involve screening it against a database of known protein structures implicated in various diseases. Given the prevalence of the pyridine scaffold in medicinal chemistry, numerous potential targets could be explored. whiterose.ac.uk For instance, kinases, proteases, and G-protein coupled receptors (GPCRs) are classes of proteins that are frequently targeted by pyridine-containing drugs. bohrium.comyoutube.com

A hypothetical SBVS workflow for this compound could involve the following steps:

Target Selection: Identifying a set of high-value biological targets based on existing knowledge of similar halogenated pyridines.

Compound Preparation: Generating a 3D conformation of this compound.

Molecular Docking: Using specialized software to simulate the binding of the compound to the selected targets.

Scoring and Ranking: Evaluating the predicted binding affinities to prioritize the most promising compound-target pairs.

Hit Refinement: Further analysis of the top-ranked hits to understand the specific molecular interactions driving the binding.

Ligand-Based Virtual Screening (LBVS)

In cases where the 3D structure of a target is unknown, LBVS can be utilized. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov An LBVS campaign for this compound would involve comparing its structural and chemical features to those of known active compounds. This can be done using various methods, such as 2D similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models.

For example, a pharmacophore model could be developed based on a set of known inhibitors of a particular enzyme. This model would define the essential chemical features required for activity. This compound could then be screened against this model to determine if it possesses the necessary features to be a potential inhibitor.

The following table outlines a potential high-throughput virtual screening strategy for this compound, integrating both SBVS and LBVS approaches.

Screening Phase Methodology Objective Potential Targets/Applications
Initial Screening Ligand-Based Virtual Screening (2D/3D Similarity)To identify broad areas of potential biological activity.Anti-inflammatory, Anti-cancer, Anti-viral
Focused Screening Structure-Based Virtual Screening (Molecular Docking)To predict binding affinity against specific protein targets.Kinases (e.g., AAK1), Proteases, GPCRs (e.g., 5-HT2A) youtube.comgoogle.com
Hit-to-Lead Optimization Pharmacophore Modeling and QSARTo guide the design of more potent and selective analogs.Development of novel therapeutic agents.

The following interactive data table summarizes key research findings on the virtual screening of related pyridine compounds, highlighting potential avenues for this compound.

Compound Class Screening Method Key Findings Potential Application Citation
Imidazo[1,2-a]pyridinesLigand-based virtual screeningIdentification of novel anti-parasitic compounds.Visceral Leishmaniasis nih.gov
Pyridine-containing compoundse-pharmacophore-based virtual screening, molecular dockingElucidation of binding affinities with SARS-CoV-2 main protease.Antiviral (COVID-19) researchgate.net
Pyridin-2-ylmethanaminesVirtual screeningIdentification of potential hinge binding ligands for c-Kit kinase.Cancer (Kinase inhibitors) bohrium.com
Substituted PyrimidinesTopological descriptor-based mathematical modelDiscrimination between active and inactive compounds against Mycobacterium tuberculosis.Anti-tuberculosis nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-fluoroisonicotinaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via halogenation of fluorinated pyridine precursors. A two-step approach involves:

Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours to introduce bromine at the 3-position of the pyridine ring.

Aldehyde Formation : Employ a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and DMF at 0–5°C to install the aldehyde group .

  • Key Variables : Temperature control during aldehyde formation is critical to avoid over-oxidation. Yields range from 45–60% depending on precursor purity.

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm substitution patterns via ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ 190–195 ppm for carbonyl).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 218.9 (C₆H₂BrFNO⁺).
  • X-ray Crystallography : Resolve ambiguity in regiochemistry, especially when distinguishing from analogs like 6-Bromo-4-methylnicotinaldehyde (similarity index: 0.74) .

Advanced Research Questions

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this compound?

  • Case Study : Suzuki-Miyaura coupling with arylboronic acids may yield inconsistent results due to:

  • Steric Hindrance : The aldehyde group at the 4-position creates steric bulk, reducing Pd catalyst efficiency. Switch to Buchwald-Hartwig ligands (e.g., XPhos) to enhance turnover .
  • Competitive Side Reactions : Aldehyde oxidation to carboxylic acid under basic conditions. Use inert atmospheres (N₂/Ar) and low-temperature protocols (<50°C) .
    • Data Resolution : Compare HPLC traces (retention time shifts) and IR spectra (loss of aldehyde C=O stretch at 1710 cm⁻¹) to identify degradation pathways.

Q. How does the electronic environment of this compound influence its reactivity in photoredox catalysis?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The fluorine atom at position 5 stabilizes the radical intermediate via inductive effects, enhancing photocatalytic cyclization yields by 20–30% compared to non-fluorinated analogs .
  • Solvent Dependence : Acetonitrile outperforms DMSO in radical stabilization (k₁ = 0.45 s⁻¹ vs. 0.28 s⁻¹) due to lower polarity .
    • Experimental Design : Use time-resolved UV-Vis spectroscopy to track radical lifetimes under varied conditions.

Data Contradiction and Reproducibility

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous media?

  • Root Cause Analysis :

  • Hygroscopicity : The aldehyde group absorbs moisture, leading to hydrate formation (e.g., gem-diols). Storage under desiccated conditions (P₂O₅) extends shelf life by 6 months .
  • pH Sensitivity : Degradation accelerates above pH 7.0. Buffer reactions at pH 5.0–6.0 using acetate or phosphate salts .
    • Validation Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

Comparative Reactivity Table

CompoundSimilarity IndexKey DifferentiatorReactivity in Suzuki Coupling (%)
This compound0.74Aldehyde at 4-position58–62
6-Bromo-4-methylnicotinaldehyde0.74Methyl at 4-position72–78
2-Bromo-3-fluoro-5-methylpyridine0.86Methyl and bromine ortho to fluoro85–90

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